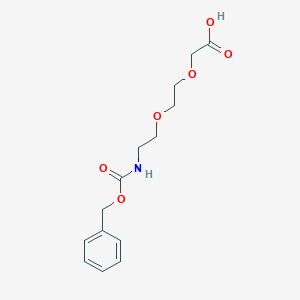

Cbz-NH-PEG2-CH2COOH

描述

属性

IUPAC Name |

2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUWSVXMAZFFNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448977 |

Source

|

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165454-06-8 |

Source

|

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Cbz-NH-PEG2-CH2COOH: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Cbz-NH-PEG2-CH2COOH, a bifunctional linker molecule increasingly utilized in the fields of peptide synthesis, bioconjugation, and the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound, with the CAS Number 165454-06-8, is a hydrophilic linker molecule characterized by a carboxybenzyl (Cbz)-protected amine, a discrete two-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid.[1] This unique structure provides a valuable tool for medicinal chemists and chemical biologists, offering a combination of hydrophilicity, biocompatibility, and orthogonal reactivity.

The Cbz protecting group provides stability to the amine functionality, allowing for selective deprotection under specific conditions, while the terminal carboxylic acid is readily available for conjugation to amine-containing molecules through standard amide bond formation chemistries.[2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Chemical Structure:

Quantitative Chemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)acetic acid | N/A |

| Molecular Formula | C14H19NO6 | |

| Molecular Weight | 297.31 g/mol | |

| CAS Number | 165454-06-8 | |

| Appearance | White to off-white solid or viscous oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF |

Note: Specific values for melting point, boiling point, and pKa are not consistently reported in publicly available literature and may vary depending on the purity and physical state of the material.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile tool for a range of applications in drug development and chemical biology.

Peptide Synthesis and Modification

In solid-phase peptide synthesis (SPPS), this compound can be incorporated as a linker or spacer to modify the properties of peptides. The carboxylic acid end can be coupled to the N-terminus of a resin-bound peptide, and the Cbz-protected amine can be deprotected at a later stage for further functionalization. This approach is used to enhance the solubility, stability, and bioavailability of peptide-based therapeutics.

PROTAC Linker

This compound is widely employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand. The defined length and hydrophilicity of the PEG2 spacer in this compound can be advantageous in optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Protocols

While specific, detailed protocols for every application of this compound are proprietary or published within specific research contexts, this section provides a generalized, yet detailed, methodology for its use in a common application: coupling to an amine-containing molecule, a fundamental step in both peptide modification and PROTAC synthesis.

General Protocol for Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to a primary or secondary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a peptide, a small molecule ligand)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Activation: To the stirred solution, add the coupling agents (e.g., HBTU (1.15 equivalents) and HOBt (1.2 equivalents) or EDC (1.2 equivalents) and NHS (1.2 equivalents)). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

-

Coupling Reaction: Slowly add the solution of the amine-containing molecule to the activated this compound solution. Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed (typically 2-24 hours).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual workflows and relationships involving this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Cbz-NH-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cbz-NH-PEG2-CH2COOH, a bifunctional linker molecule widely utilized in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathways, purification methods, and characterization data for this compound, presented in a clear and accessible format for laboratory professionals.

Introduction

This compound, with the systematic name 2-(2-(2-(((benzyloxy)carbonyl)amino)ethoxy)ethoxy)acetic acid, is a valuable heterobifunctional linker. It incorporates a carboxybenzyl (Cbz or Z) protected amine and a terminal carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, while the carboxylic acid allows for conjugation to other molecules. The hydrophilic PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the unprotected amino acid linker, 2-(2-(2-aminoethoxy)ethoxy)acetic acid (H₂N-PEG2-CH2COOH), followed by the protection of the terminal amino group with a carboxybenzyl group.

Synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (H₂N-PEG2-CH2COOH)

Several synthetic routes for H₂N-PEG2-CH2COOH, also known as 8-amino-3,6-dioxaoctanoic acid, have been reported. A common approach starts from the commercially available 2-[2-(2-chloroethoxy)ethoxy]-ethanol. This process typically involves the conversion of the terminal alcohol to a carboxylic acid and the substitution of the chloride with an amine functionality.

A representative synthetic workflow is illustrated below:

Caption: Synthetic pathway for H₂N-PEG2-CH2COOH.

Cbz Protection of 2-(2-(2-aminoethoxy)ethoxy)acetic acid

The final step in the synthesis of this compound is the protection of the primary amine of H₂N-PEG2-CH2COOH with a carboxybenzyl group. This is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

Experimental Protocol: Cbz Protection of H₂N-PEG2-CH2COOH

-

Materials:

-

2-(2-(2-aminoethoxy)ethoxy)acetic acid (H₂N-PEG2-CH2COOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base (e.g., DIPEA)

-

Water or a suitable organic solvent (e.g., Dioxane, THF)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-(2-(2-aminoethoxy)ethoxy)acetic acid in an aqueous solution of sodium carbonate at 0 °C.

-

Slowly add benzyl chloroformate to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Wash the reaction mixture with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound is typically an oil or a solid and often requires purification to remove starting materials and byproducts such as benzyl alcohol and dibenzyl carbonate. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purification.

Experimental Protocol: Purification by RP-HPLC

-

System: Preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient: A linear gradient of Mobile Phase B is typically used, for example, 5% to 95% over 30 minutes.

-

Detection: UV detection at a wavelength of 254 nm.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Inject the solution onto the equilibrated C18 column.

-

Collect fractions corresponding to the product peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

-

Characterization Data

The identity and purity of the synthesized this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 165454-06-8 |

| Molecular Formula | C₁₄H₁₉NO₆ |

| Molecular Weight | 297.30 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Purity (typical) | ≥95% |

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the Cbz group (approx. 7.3 ppm), the benzylic protons of the Cbz group (approx. 5.1 ppm), the methylene (B1212753) protons of the PEG chain (approx. 3.5-3.7 ppm), the methylene protons adjacent to the amide (approx. 3.4 ppm), and the methylene protons of the acetic acid moiety (approx. 4.0 ppm). |

| ¹³C NMR | Signals for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, aromatic carbons of the Cbz group, and the aliphatic carbons of the PEG chain and benzylic group. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 298.12, [M+Na]⁺ at m/z 320.10. |

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Caption: Workflow from synthesis to characterization.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation.

Cbz-NH-PEG2-CH2COOH as a Heterobifunctional Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery and chemical biology, heterobifunctional linkers have emerged as critical components in the design of novel therapeutic modalities. These linkers bridge two different molecular entities, enabling the creation of conjugates with unique functionalities. Among these, Cbz-NH-PEG2-CH2COOH has garnered significant attention, particularly for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a linker. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, and practical application, supported by quantitative data and detailed experimental protocols.

This compound is a bifunctional molecule featuring three key components: a carboxybenzyl (Cbz or Z) protected amine , a hydrophilic diethylene glycol (PEG2) spacer , and a terminal carboxylic acid .[2] This unique architecture allows for a controlled, sequential conjugation strategy, making it a valuable tool in the synthesis of complex bioconjugates.

Chemical Properties and Structure

The structural and physicochemical properties of this compound are fundamental to its function as a linker.

| Property | Value |

| IUPAC Name | 2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)acetic acid |

| Molecular Formula | C16H23NO7 |

| Molecular Weight | 341.36 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

| Storage Conditions | Long-term: -20°C, protected from light and moisture. Short-term: 0-4°C. |

Mechanism of Action as a Linker

The utility of this compound as a linker stems from its ability to facilitate a stepwise and controlled conjugation of two different molecules. This is achieved through the orthogonal reactivity of its terminal functional groups: the carboxylic acid and the Cbz-protected amine.

Sequential Conjugation Strategy

The core of the mechanism of action lies in a two-stage process:

-

Amide Bond Formation: The terminal carboxylic acid is the first point of reaction. It can be activated to react with a primary or secondary amine on a target molecule to form a stable amide bond.

-

Cbz Group Deprotection and Further Conjugation: The Cbz group is a stable protecting group that can be selectively removed under specific conditions to reveal a primary amine. This newly exposed amine is then available for conjugation to a second molecule.

This sequential approach is crucial for the synthesis of well-defined heterobifunctional conjugates like PROTACs, preventing the formation of undesired homodimers.

Carboxylic Acid Activation and Amide Bond Formation

The conjugation of the carboxylic acid moiety of this compound to an amine-containing molecule is typically achieved through carbodiimide-mediated coupling chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

The mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS leads to the formation of a more stable, amine-reactive NHS ester.

-

Nucleophilic Attack by the Amine: The amine-containing molecule attacks the NHS ester, leading to the formation of a stable amide bond and the release of NHS.

Cbz Group Deprotection

The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and the availability of specific methods for its removal.[2] The most common and mild method for Cbz deprotection is catalytic hydrogenolysis .[2]

The mechanism involves:

-

Catalyst and Hydrogen Source: The reaction is carried out in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (e.g., hydrogen gas or a hydrogen donor like ammonium formate).

-

Cleavage of the Benzylic C-O Bond: The catalyst facilitates the cleavage of the C-O bond of the benzyl group.

-

Formation of the Free Amine and Toluene: The reaction yields the deprotected primary amine, toluene, and carbon dioxide as byproducts.

This deprotection method is highly efficient and proceeds under neutral pH, making it compatible with a wide range of functional groups. However, it is not suitable for molecules containing other reducible groups such as alkynes or alkenes.

Role in PROTACs

The primary application of this compound is in the synthesis of PROTACs, a novel class of therapeutics that induce the degradation of target proteins.[1]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Impact of the PEG2 Linker

The diethylene glycol (PEG2) spacer in this compound plays a crucial role in the efficacy of the resulting PROTAC.

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC, which are often large and complex molecules.[3]

-

Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] While the optimal linker length is target-dependent, PEG linkers provide a modular way to vary the distance between the two ligands to achieve optimal degradation.[4]

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide representative data for similar PEG linkers and Cbz-protected molecules to guide experimental design.

Table 1: Effect of PEG Linker Length on PROTAC Efficacy (Representative Data for BRD4-targeting PROTACs)

| Linker Length (PEG units) | DC50 (nM) | Dmax (%) |

| 1 | > 5000 | Reduced |

| 2 | - | - |

| 3 | 55 | 85 |

| 4 | 20 | 95 |

| 5 | 15 | >98 |

| 6 | 30 | 92 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Data is illustrative and highly dependent on the specific PROTAC system.

Table 2: Estimated Stability of Cbz-protected PEG Linkers

| Condition | Stability | Primary Degradation Pathway |

| Aqueous Buffers (pH 4-7.4) | Generally stable | - |

| Strongly Acidic or Alkaline pH | Prone to hydrolysis | Hydrolysis of the carbamate bond |

| Human Plasma (37°C) | Half-life of 1-8 hours | Enzymatic hydrolysis of the carbamate |

| Cell Culture Medium with 10% FBS (37°C) | Half-life of 8-24 hours | Enzymatic hydrolysis of the carbamate |

These are estimations based on the known stability of Cbz-protected amino acids and PEG-containing molecules. Experimental verification is recommended.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis of a PROTAC. Note: This protocol is adapted from established procedures for the analogous Cbz-NH-PEG1-CH2COOH linker and should be optimized for the specific substrates being used.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

Objective: To couple the carboxylic acid of this compound to an amine-containing molecule (Molecule A-NH2).

Materials:

-

This compound

-

Molecule A-NH2 (e.g., warhead for a PROTAC)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Standard work-up and purification reagents (Ethyl acetate, 5% LiCl solution, saturated NaHCO3 solution, brine, anhydrous Na2SO4)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to pre-activate the carboxylic acid.

-

In a separate flask, dissolve Molecule A-NH2 (1.1 equivalents) in anhydrous DMF.

-

Add the solution of Molecule A-NH2 to the activated linker solution.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Cbz-protected conjugate.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: To deprotect the Cbz group from the conjugate to yield a free amine.

Materials:

-

Cbz-NH-PEG2-CH2CO-Molecule A

-

10% Palladium on carbon (Pd/C)

-

Methanol (or other suitable solvent like ethanol or ethyl acetate)

-

Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

-

Celite® for filtration

Procedure:

-

Dissolve the Cbz-protected conjugate (1.0 equivalent) in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product, H2N-PEG2-CH2CO-Molecule A.

This deprotected intermediate can then be used for subsequent conjugation to a second molecule (e.g., an E3 ligase ligand).

Mandatory Visualizations

Caption: Sequential conjugation workflow using this compound.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and valuable heterobifunctional linker for the synthesis of complex bioconjugates, most notably PROTACs. Its well-defined structure, featuring a Cbz-protected amine, a PEG2 spacer, and a terminal carboxylic acid, allows for a controlled and sequential conjugation strategy. The PEG spacer imparts favorable physicochemical properties, while the orthogonal end groups enable precise chemical manipulation. This technical guide provides a foundational understanding of the mechanism of action, practical application, and relevant quantitative considerations for researchers employing this linker in their drug discovery and development efforts. While the optimal linker for any given application must be determined empirically, this compound represents a key building block in the expanding toolbox of chemical biology.

References

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability Profile of Cbz-NH-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of Cbz-NH-PEG2-CH2COOH, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding these characteristics is critical for its effective handling, storage, and application in research and development.

Chemical Structure and Properties

This compound, also known as N-Benzyloxycarbonyl-8-amino-3,6-dioxaoctanoic acid, possesses a molecular structure that imparts a unique combination of hydrophilicity and hydrophobicity. The molecule consists of a hydrophobic benzyloxycarbonyl (Cbz) protecting group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid functional group.

Solubility Profile

The solubility of this compound is influenced by its amphiphilic nature. The hydrophilic PEG spacer enhances solubility in aqueous and polar organic solvents, while the aromatic Cbz group contributes to its solubility in certain organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the known solubility of similar PEGylated compounds and Cbz-protected amino acids, the following table provides an estimated solubility profile in common laboratory solvents. For a related compound, Cbz-NH-PEG1-CH2COOH, a solubility of 100 mg/mL in DMSO has been reported, suggesting excellent solubility in this solvent.[1]

| Solvent | Estimated Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | > 100 | 25 |

| N,N-Dimethylformamide (DMF) | > 100 | 25 |

| Water | Moderately Soluble | 25 |

| Ethanol | Soluble | 25 |

| Methanol | Soluble | 25 |

| Dichloromethane (DCM) | Sparingly Soluble | 25 |

| Acetonitrile (ACN) | Soluble | 25 |

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

pH: The solubility in aqueous solutions is pH-dependent. At pH values above the pKa of the carboxylic acid group (typically around 4-5), the carboxylate form will be more prevalent, leading to increased aqueous solubility.

-

Temperature: For most solids, solubility in liquid solvents increases with temperature.

-

Salts: High concentrations of salts in aqueous solutions can lead to a "salting-out" effect, which may decrease the solubility of the compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[2]

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, Ethanol)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.[2]

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is crucial for its storage and use in multi-step synthetic procedures. The primary points of potential degradation are the Cbz protecting group and the ester linkages within the PEG chain, although the latter are generally very stable.

Chemical Stability

-

Cbz Group: The benzyloxycarbonyl (Cbz) group is known to be stable under a range of conditions. However, it is susceptible to cleavage under specific conditions:

-

Catalytic Hydrogenation: The Cbz group can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C).

-

Strong Acids: While generally stable to mild acids, prolonged exposure to strong acids can lead to cleavage.

-

Strong Bases: The Cbz group is generally stable to mild bases but can be cleaved by strong bases.

-

-

PEG Chain: The ether linkages of the polyethylene (B3416737) glycol chain are chemically robust and stable under most conditions encountered in bioconjugation and peptide synthesis.

-

Carboxylic Acid: The terminal carboxylic acid is a stable functional group.

Storage Recommendations

For optimal stability, this compound should be stored under the following conditions:

| Form | Storage Temperature | Duration | Conditions |

| Solid (Powder) | -20°C | Long-term (months to years) | Dry, dark environment.[3] |

| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Dry, dark environment.[3] |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |

It is generally recommended to prepare solutions fresh for use. If storage in solution is necessary, it should be for a limited time at low temperatures.

Experimental Protocol: Accelerated Stability Study

An accelerated stability study can be performed to predict the long-term stability of this compound. This often involves exposing the compound to elevated temperatures and humidity.

Materials:

-

This compound solid

-

Stability chambers with controlled temperature and relative humidity (RH)

-

HPLC with a suitable column and detection method

Procedure:

-

Store aliquots of the solid compound in stability chambers under various conditions (e.g., 40°C/75% RH for an accelerated study, and 25°C/60% RH for long-term study).

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each chamber.

-

Dissolve the sample in a suitable solvent and analyze its purity by HPLC.

-

Monitor for the appearance of degradation products and a decrease in the peak area of the parent compound.

Caption: Workflow for an accelerated stability study.

Signaling Pathways and Logical Relationships

In the context of its application, for instance in PROTAC development, this compound serves as a linker. The following diagram illustrates the logical relationship in forming a PROTAC.

Caption: Logical relationship of this compound in PROTAC synthesis.

Conclusion

This compound is a versatile linker with a favorable solubility profile in common organic solvents used in synthesis and bioconjugation. Its stability is generally robust under standard laboratory conditions, with the Cbz group offering reliable protection that can be removed under specific, controlled conditions. Proper storage, particularly in a cool, dry, and dark environment, is essential to ensure its long-term integrity. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability parameters relevant to their specific applications.

References

Cbz-NH-PEG2-CH2COOH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-NH-PEG2-CH2COOH, a heterobifunctional linker molecule. It is designed to be a comprehensive resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, with a particular focus on its application in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a valuable building block in chemical biology and drug discovery. It features a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential and specific conjugation to two different molecules.

| Property | Value | Reference |

| CAS Number | 165454-06-8 | |

| Molecular Formula | C14H19NO6 | |

| Molecular Weight | 297.3 g/mol | |

| Appearance | White to off-white solid or viscous oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | |

| Storage | Store at -20°C for long-term storage, protected from light and moisture. For short-term use, 0-4°C is acceptable. |

Chemical Structure and Functionality

The key to the utility of this compound lies in its bifunctional nature, which is enabled by an orthogonal protection strategy.

-

Carboxylic Acid (-COOH): This functional group serves as a reactive handle for conjugation to primary amines on biomolecules (e.g., proteins, peptides) or synthetic molecules. This reaction, typically facilitated by carbodiimide (B86325) activators, forms a stable amide bond.

-

Cbz-Protected Amine (-NH-Cbz): The amine group is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under the conditions required for the carboxylic acid coupling. It can be selectively removed later, most commonly through catalytic hydrogenolysis, to reveal a primary amine. This newly exposed amine is then available for a second conjugation reaction.

-

PEG Spacer (-PEG2-): The two-unit polyethylene glycol chain acts as a hydrophilic spacer. The inclusion of a PEG linker can enhance the solubility and permeability of the resulting conjugate, which is particularly advantageous in the development of large molecules like PROTACs.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound and similar heterobifunctional linkers. Optimization may be required for specific applications.

Amide Coupling via the Carboxylic Acid Group

This protocol describes the coupling of the carboxylic acid moiety of this compound to a molecule containing a primary amine (Amine-R¹).

Materials:

-

This compound

-

Amine-R¹ (the molecule to be conjugated)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Washing solvents: DCM (Dichloromethane), Isopropanol

Procedure:

-

Activation: In a reaction vessel, dissolve this compound (1.2 equivalents), HBTU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the activation solution and stir for 1-2 minutes at room temperature.

-

Coupling: In a separate vessel, dissolve Amine-R¹ (1 equivalent) in anhydrous DMF.

-

Add the activation solution to the solution of Amine-R¹ and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as LC-MS or TLC, until the starting material (Amine-R¹) is consumed.

-

Work-up and Purification: Once the reaction is complete, the product can be purified. For small molecules, this may involve aqueous work-up followed by column chromatography. For larger molecules like peptides on solid support, the resin would be thoroughly washed with DMF, DCM, and Isopropanol, and then dried under vacuum.

Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group to expose the primary amine for subsequent reactions. The most common method is catalytic hydrogenolysis.

Materials:

-

Cbz-protected conjugate (R¹-NH-CO-CH₂-PEG₂-NH-Cbz)

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Solvent: Methanol (B129727) (or Ethanol, Ethyl Acetate)

-

Hydrogen gas source (e.g., a balloon or a hydrogenation apparatus)

-

Celite® for filtration

Procedure:

-

Reaction Setup: Dissolve the Cbz-protected conjugate (1 equivalent) in methanol in a reaction flask.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

-

Hydrogenation: Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen), followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the suspension vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by LC-MS or TLC. The reaction may take from a few hours to overnight.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

-

Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product (R¹-NH-CO-CH₂-PEG₂-NH₂).

Applications in PROTAC Synthesis and Signaling

This compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

The synthesis of a PROTAC using this linker would follow the general workflow illustrated below. First, the carboxylic acid of the linker is coupled to a ligand for the E3 ligase. Following purification, the Cbz group is removed, and the newly exposed amine is then coupled to a ligand for the target protein.

Once synthesized, the PROTAC molecule does not have a signaling pathway of its own but rather hijacks the cell's natural ubiquitin-proteasome system. The PROTAC acts as a bridge to form a ternary complex between the target protein and an E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

The Carboxybenzyl (Cbz) Protecting Group in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of amine functionalities is a cornerstone of modern bioconjugation and drug delivery system development. Among the arsenal (B13267) of amine-protecting groups, the carboxybenzyl (Cbz) group holds a prominent position due to its stability and versatile deprotection methods. When incorporated into polyethylene (B3416737) glycol (PEG) linkers, Cbz-protected moieties offer a robust strategy for the controlled modification of peptides, proteins, and other biomolecules. This technical guide provides an in-depth exploration of the Cbz protecting group within the context of PEG linkers, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.

Introduction to Cbz Protection and PEG Linkers

The carboxybenzyl protecting group is valued for its stability under a range of conditions, including basic and most aqueous acidic environments.[1] This stability makes it orthogonal to many other protecting groups used in complex organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[2] The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) or a related reagent.

Polyethylene glycol (PEG) is a hydrophilic polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains, can enhance solubility, increase in vivo circulation time, and reduce immunogenicity. Cbz-protected PEG linkers are bifunctional reagents that combine the advantages of PEG with the precise control offered by the Cbz protecting group, enabling the site-specific modification of biomolecules.

Data Presentation: Cbz Protection and Deprotection Parameters

The efficiency of Cbz protection and deprotection is influenced by various factors including the substrate, solvent, catalyst, and reaction conditions. The following tables summarize quantitative data from representative experiments.

Table 1: N-Cbz Protection of Amines in the Presence of PEG

| Amine Substrate | Reagent | Solvent/Promoter | Reaction Time | Yield (%) | Reference |

| Aniline | Cbz-Cl | PEG-400 | 5 min | 98 | [1] |

| Benzylamine | Cbz-Cl | PEG-400 | 10 min | 96 | [1] |

| Pyrrolidine | Cbz-Cl | PEG-400 | 15 min | 95 | [1] |

| Glycine methyl ester | Cbz-Cl | PEG-400 | 20 min | 94 | [1] |

Table 2: Deprotection of Cbz-Protected Amines and PEG Linkers

| Substrate | Deprotection Method | Reagents & Conditions | Reaction Time | Yield (%) | Reference |

| Cbz-NH-Aniline | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon), Methanol (B129727), RT | 30 min | 99 | [3] |

| Cbz-NH-PEG1-CH2COOH | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (50 psi), Methanol, RT | 2-4 h | Not specified | [4] |

| Cbz-NH-Dipeptide | Acidic Cleavage | AlCl₃, HFIP, RT | 2-16 h | Not specified | [4] |

| Cbz-NH-PEG1-CH2COOH | Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Not specified | Not specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Cbz-protection and deprotection strategies with PEG linkers.

Protocol 1: General Procedure for N-Cbz Protection of Amines using PEG-400

This protocol describes a green and efficient method for the N-Cbz protection of amines where PEG-400 acts as a reaction medium and promoter.[1]

Materials:

-

Amine (1 mmol)

-

Benzyl chloroformate (Cbz-Cl) (1 mmol)

-

Polyethylene glycol (PEG-400) (0.5 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297)

Procedure:

-

To a magnetically stirred mixture of Cbz-Cl (1 mmol) and PEG-400 (0.5 mL), add the amine (1 mmol) at room temperature.

-

Stir the reaction mixture for the specified time (see Table 1 for examples).

-

Upon completion, add 20 mL of diethyl ether to the reaction mixture.

-

Separate the organic phase and wash it with 5 mL of saturated aqueous NaHCO₃.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (7:3) eluent.[1]

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection of a PEG Linker

This protocol details the most common method for Cbz group removal, which is valued for its mild and clean reaction profile.[3][4]

Materials:

-

Cbz-protected PEG linker (e.g., Cbz-NH-PEG-COOH) (1 equivalent)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (or ethanol, ethyl acetate)

-

Hydrogen gas source (balloon or Parr shaker)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected PEG linker (1 equivalent) in methanol in a reaction flask.

-

Carefully add 10% Pd/C (5-10 mol% of the substrate) to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or 50 psi on a Parr apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.[4]

Protocol 3: Acid-Mediated Cleavage of the Cbz Group

This method provides an alternative to catalytic hydrogenolysis, particularly for substrates with functional groups sensitive to reduction.[4]

Materials:

-

Cbz-protected PEG linker (1 equivalent)

-

Aluminum chloride (AlCl₃) (2-3 equivalents)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the Cbz-protected PEG linker (1 equivalent) in HFIP at room temperature.

-

Add AlCl₃ (2-3 equivalents) to the solution. The mixture may form a suspension.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows involving Cbz-protected PEG linkers.

Caption: Workflow for the N-Cbz protection of amines using PEG-400 as a promoter.

Caption: Decision workflow for selecting a Cbz deprotection method.

References

Introduction: Deconstructing Cbz-NH-PEG2-CH2COOH

An In-depth Technical Guide on the Role of the PEG2 Spacer in Cbz-NH-PEG2-CH2COOH

This compound is a heterobifunctional chemical linker and building block extensively utilized in pharmaceutical sciences and bioconjugation.[1][2] Its structure can be dissected into three key components:

-

Cbz (Carboxybenzyl) Group: A well-established amine-protecting group, which is stable under many reaction conditions but can be selectively removed, typically via catalytic hydrogenation.[2]

-

PEG2 Spacer: A short, discrete polyethylene glycol (PEG) chain consisting of two ethylene glycol units. This spacer is the central element dictating the molecule's physicochemical and biological properties.

-

Terminal Carboxylic Acid (-CH2COOH): A functional group that allows for covalent attachment to primary or secondary amines through the formation of a stable amide bond, often facilitated by coupling reagents.[2]

These features make this compound a versatile tool for chemical modification. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[3][4] This guide focuses specifically on the multifaceted role of the PEG2 spacer in applications ranging from peptide synthesis to the rational design of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

The Pivotal Role of the PEG2 Spacer

The PEG2 spacer, while structurally simple, imparts a range of critical properties that are essential for its function in drug development and bioconjugation. These properties can be categorized into effects on physicochemical characteristics, spatial orientation, and biological interactions.

Modulation of Physicochemical Properties

-

Enhanced Solubility: The ethylene glycol units in the PEG spacer are hydrophilic, capable of forming hydrogen bonds with water. Incorporating a PEG spacer is a common strategy to increase the aqueous solubility of hydrophobic molecules.[4][5] This is particularly crucial in the development of complex molecules like PROTACs, which often possess poor solubility that can limit their therapeutic potential.[6][7][8]

-

Influence on Cell Permeability: The impact of PEG linkers on cell permeability is a delicate balance. While increased hydrophilicity can reduce passive diffusion across the lipid bilayer of cell membranes, the flexibility of the PEG chain may allow the molecule to adopt conformations that shield polar groups, potentially improving permeability.[9] Furthermore, by improving solubility and preventing aggregation, the PEG spacer ensures that more of the compound is available in a monomeric state to permeate cells, thereby improving oral absorption and bioavailability.[7][8]

Spatial and Conformational Dynamics

-

Defined Length and Flexibility: The PEG2 spacer provides a precise, defined distance between its two ends. This is a critical design element in PROTACs, which function by bringing a target protein and an E3 ubiquitin ligase into close proximity to form a "ternary complex".[5][8] If the linker is too short, steric hindrance can prevent the complex from forming; if it's too long, the proteins may not be oriented effectively for the ubiquitination reaction to occur.[9] The flexibility of the PEG chain allows the connected ligands to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[10]

-

Tunability for Optimization: The length of the PEG linker is a key parameter that is systematically varied during the optimization of a PROTAC.[8] Even minor changes, such as moving from a PEG2 to a PEG3 or PEG4 spacer, can have a profound impact on degradation efficacy.[9][11] This tunability allows researchers to fine-tune the spatial relationship between the two binding partners to maximize biological activity.[6]

Impact on Biological Performance

-

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and low toxicity.[4] When attached to larger molecules like peptides or proteins, the PEG chain creates a hydration shell that can mask epitopes, thereby reducing recognition by the immune system and lowering the potential for an immunogenic response.[4]

-

Improved Metabolic Stability: The PEG backbone can sterically hinder the approach of proteolytic enzymes, protecting conjugated peptides and proteins from degradation and extending their circulation half-life.[5][12]

Key Applications in Drug Discovery and Bioconjugation

The unique properties conferred by the PEG2 spacer make this compound a valuable component in several advanced applications.

-

PROTACs: This is arguably the most significant application for PEG linkers today. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] The linker is not merely a spacer but a critical determinant of PROTAC efficacy.[5][13] Most reported PROTACs utilize PEG chains as a core component of their linkers.[8][11]

-

Peptide and Protein Modification: The this compound molecule can be readily incorporated into peptide sequences during solid-phase peptide synthesis (SPPS).[3] This allows for the precise insertion of a short PEG spacer to enhance the solubility, stability, and pharmacokinetic profile of peptide-based drugs.[][15]

-

Antibody-Drug Conjugates (ADCs): In ADCs, linkers connect a monoclonal antibody to a potent cytotoxic payload. PEG spacers are often incorporated into these linkers to enhance the solubility and stability of the final conjugate and to ensure the payload is released effectively at the target site.[12][16]

-

General Bioconjugation: Beyond specific therapeutic modalities, this molecule serves as a versatile linker for attaching fluorescent dyes, biotin labels, or other functional moieties to proteins and other biomolecules for research and diagnostic purposes.[17][18]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a critical step in PROTAC design. The following tables summarize synthesized data from a case study on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrating how linker length affects key performance metrics.[13]

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varied PEG Linker Lengths [13]

| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.[13] Dₘₐₓ: Maximum percentage of target protein degradation.[13]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [13]

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

|---|---|---|

| PEG3 | 1.5 | 15 |

| PEG4 | 1.8 | 25 |

| PEG5 | 2.2 | 35 |

| PEG6 | 1.9 | 30 |

Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[13]

The data clearly indicate that for this specific PROTAC series, a PEG5 linker provided the optimal balance of degradation potency, cell permeability, and oral bioavailability.[13] This highlights the necessity of systematically exploring linker length during drug development.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine, such as the N-terminus of a resin-bound peptide in SPPS.

Materials:

-

This compound

-

Amine-containing substrate (e.g., H₂N-Peptide-Resin)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/DCC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / N,N'-Dicyclohexylcarbodiimide).[19]

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Pre-activation (if using HATU): Dissolve this compound (1.5 eq), HATU (1.45 eq), and DIPEA (3.0 eq) in DMF. Stir the mixture at room temperature for 15-20 minutes.

-

Swelling the Resin: If using a solid support, swell the amine-bearing resin in DMF for 30 minutes.

-

Coupling Reaction: Add the pre-activated linker solution to the swollen resin (1.0 eq). Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction for the disappearance of free amines using a qualitative test (e.g., Kaiser test).

-

Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (Dichloromethane, 3x), and Methanol (3x).

-

Drying: Dry the resin under vacuum.

-

Purification (for solution-phase): If the reaction is performed in solution, the product can be purified using standard techniques like column chromatography or preparative HPLC.[19]

Protocol 2: Cbz-Group Deprotection

This protocol describes the removal of the Cbz protecting group to liberate a free amine for subsequent conjugation steps.

Materials:

-

Cbz-protected substrate

-

Catalyst: Palladium on carbon (Pd/C, 10% w/w)

-

Solvent: Methanol, Ethanol, or Ethyl Acetate

-

Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., Methanol).

-

Inerting: Place the solution in a flask equipped with a stir bar. Add the Pd/C catalyst (typically 10-20 mol% relative to the substrate). Purge the flask with an inert gas like nitrogen or argon.

-

Hydrogenation: Introduce hydrogen gas into the flask via a balloon or connect it to a hydrogenation apparatus.

-

Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature. The reaction typically takes 2-16 hours.

-

Monitoring: Monitor the reaction progress by TLC (Thin-Layer Chromatography) or LC-MS until the starting material is fully consumed.

-

Filtration: Upon completion, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Visualizations: Workflows and Logical Relationships

Caption: Experimental workflow for peptide modification using this compound.

Caption: Logical pathway of PROTAC-mediated protein degradation.

Caption: Structure-Activity Relationship (SAR) of the PEG2 spacer.

References

- 1. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 2. Cbz-NH-PEG2-CH2CO2H, 165454-06-8 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 8. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. benchchem.com [benchchem.com]

- 17. purepeg.com [purepeg.com]

- 18. purepeg.com [purepeg.com]

- 19. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

An In-Depth Technical Guide to Cbz-NH-PEG2-CH2COOH for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision and control are paramount. The ability to link biomolecules with other moieties—be it for targeted drug delivery, diagnostic imaging, or elucidating biological pathways—relies on a robust toolkit of chemical linkers. Among these, Cbz-NH-PEG2-CH2COOH has emerged as a versatile and valuable building block. This heterobifunctional linker, featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid connected by a short polyethylene glycol (PEG) spacer, offers a strategic advantage in the stepwise assembly of complex bioconjugates.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals new to its application. We will delve into its core properties, provide detailed experimental protocols for its use, and illustrate key workflows and biological pathways to empower you to effectively integrate this linker into your research.

Core Concepts: Understanding the Functionality of this compound

The utility of this compound lies in its distinct chemical features, each serving a specific purpose in bioconjugation strategies.

-

Carboxylic Acid (-COOH): This functional group is the primary site for conjugation to amine-containing biomolecules, such as proteins, peptides, or antibodies. The formation of a stable amide bond is typically achieved using carbodiimide-based coupling chemistry, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

-

Polyethylene Glycol (PEG) Spacer (-(PEG)2-): The two-unit PEG spacer imparts several beneficial properties to the resulting bioconjugate. It enhances hydrophilicity, which can improve the solubility and reduce aggregation of the conjugate. Furthermore, the PEG linker provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

-

Carboxybenzyl (Cbz)-Protected Amine (-NH-Cbz): The Cbz group serves as a temporary protecting group for the amine functionality. This is crucial for controlled, sequential conjugations. The Cbz group is stable under the conditions required for amide bond formation via the carboxylic acid, preventing self-reaction or polymerization. Once the initial conjugation is complete, the Cbz group can be selectively removed under mild conditions, typically through catalytic hydrogenation, to reveal a primary amine. This newly exposed amine is then available for further modification, allowing for the construction of more complex architectures, such as antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras).

Physicochemical and Technical Data

A thorough understanding of the physical and chemical properties of this compound is essential for its successful application. The following table summarizes key quantitative data for this linker.

| Property | Value | Reference |

| Chemical Name | 2-(2-(2-((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)acetic acid | N/A |

| Synonyms | Cbz-N-amido-PEG2-acid, Z-AEEA | N/A |

| CAS Number | 165454-06-8 | [1][2][3] |

| Molecular Formula | C14H19NO6 | [2] |

| Molecular Weight | 297.3 g/mol | [2] |

| Appearance | White to off-white solid or viscous oil | General technical knowledge |

| Purity | ≥95% (Typical), 99.70% (Example from COA) | [2][4] |

| Solubility | Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents. PEGs are also soluble in water. | General technical knowledge |

| Storage | Store at -20°C, keep in a dry and dark place. | General technical knowledge |

Experimental Protocols

The following section provides detailed, step-by-step protocols for the two primary reactions involving this compound: amide bond formation and Cbz group deprotection.

Protocol 1: Amide Coupling of this compound to a Primary Amine-Containing Biomolecule (e.g., Peptide)

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine on a peptide using HATU as the coupling agent.

Materials:

-

This compound

-

Amine-containing peptide

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

-

Nitrogen or argon gas

Procedure:

-

Dissolution of Reactants:

-

In a clean, dry reaction vial under an inert atmosphere (nitrogen or argon), dissolve the amine-containing peptide (1 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

-

-

Activation and Coupling:

-

To the solution of the linker and HATU, add DIPEA (2.4 equivalents).

-

Immediately add the activated linker solution to the peptide solution.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by RP-HPLC or LC-MS to confirm the formation of the desired conjugate and the consumption of the starting materials.

-

-

Quenching and Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Dilute the reaction mixture with an appropriate solvent for purification (e.g., water with 0.1% trifluoroacetic acid for RP-HPLC).

-

Purify the crude conjugate by preparative RP-HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

-

Characterization and Lyophilization:

-

Collect the fractions containing the pure product and confirm its identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the Cbz-protected peptide-PEG conjugate as a white, fluffy powder.

-

Protocol 2: Cbz Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group from the conjugated peptide to expose a primary amine for further functionalization.

Materials:

-

Cbz-protected peptide-PEG conjugate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2) balloon or a hydrogenator

-

Celite® or a similar filtration aid

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve the Cbz-protected peptide-PEG conjugate (1 equivalent) in MeOH or EtOH in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.

-

-

Hydrogenation:

-

Securely attach a balloon filled with hydrogen gas to the flask or place the flask on a hydrogenator.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to create an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by RP-HPLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with additional MeOH or EtOH to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product:

-

The resulting residue is the deprotected peptide-PEG conjugate with a free primary amine. This can be used directly in the next reaction step or purified further by RP-HPLC if necessary.

-

Visualizing Workflows and Pathways

Diagrammatic representations are invaluable for understanding complex processes in bioconjugation. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the chemical structure of this compound, a typical experimental workflow, and a relevant biological signaling pathway.

Chemical Structure of this compound

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation and drug development.[1] These linkers consist of a central PEG core of varying lengths, flanked by two different reactive functional groups at its termini.[2] This unique architecture allows for the controlled and sequential conjugation of two distinct molecules, such as a targeting antibody and a therapeutic payload, making them a cornerstone in the construction of complex biomolecules like antibody-drug conjugates (ADCs).[2][]

The PEG component of these linkers confers several advantageous properties to the resulting conjugate. It enhances hydrophilicity, which can mitigate the aggregation of hydrophobic drugs, and creates a "stealth" effect that can reduce immunogenicity and prolong the circulation half-life of the conjugated molecule.[4] The ability to precisely control the length of the PEG chain provides a mechanism to fine-tune the pharmacokinetic properties of the final product.[4]

This guide provides a comprehensive overview of heterobifunctional PEG linkers, including their chemical properties, applications in drug development, and detailed experimental protocols for their use.

Core Concepts and Properties

The versatility of heterobifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their ends. The choice of these groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (e.g., lysine residues) or sulfhydryl groups (e.g., cysteine residues) on proteins.[5]

Quantitative Data on Common Heterobifunctional PEG Linkers

The selection of a specific heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables summarize the properties of some commonly used linkers to facilitate this selection process.

| Linker Name | Reactive Group A | Reactive Group B | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG4-Maleimide | NHS Ester | Maleimide | 425.39 | 25.7 |

| NHS-PEG8-Maleimide | NHS Ester | Maleimide | 601.61 | 39.3 |

| NHS-PEG12-Maleimide | NHS Ester | Maleimide | 777.83 | 52.9 |

| Azide-PEG4-NHS Ester | Azide | NHS Ester | 388.37 | 24.4 |

| Alkyne-PEG4-NHS Ester | Alkyne | NHS Ester | 387.38 | 24.4 |

| Carboxylic Acid-PEG4-Maleimide | Carboxylic Acid | Maleimide | 328.31 | 24.2 |

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

The length of the PEG chain has a profound impact on the in vivo performance of ADCs. Longer PEG chains generally lead to improved pharmacokinetic profiles.[6]

| PEG Linker Length | Effect on Clearance | Effect on Half-life | Impact on In Vivo Efficacy |

| Short (e.g., PEG2-PEG4) | Faster clearance | Shorter half-life | May be reduced due to rapid clearance.[6] |

| Intermediate (e.g., PEG8-PEG12) | Slower clearance | Longer half-life | Often shows significant improvement.[6] |

| Long (e.g., PEG24 and longer) | Significantly slower clearance | Significantly prolonged half-life | Can lead to the highest efficacy.[6] |

Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical decision-making processes involved in working with heterobifunctional PEG linkers.

Caption: A generalized experimental workflow for bioconjugation using heterobifunctional PEG linkers.

Caption: A decision tree for selecting an appropriate heterobifunctional PEG linker.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Protocol 1: Two-Step Conjugation Using an NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a primary amine-containing molecule (Molecule A, e.g., an antibody) to a sulfhydryl-containing molecule (Molecule B, e.g., a cytotoxic drug).[7]

Materials:

-

Molecule A (containing primary amines)

-

Molecule B (containing a free sulfhydryl group)

-

NHS-PEGn-Maleimide linker

-

Amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Thiol-free buffer

-

Anhydrous DMSO or DMF

-

Desalting column

-

Quenching reagent (e.g., L-cysteine)

Procedure:

-

Step 1: Reaction of NHS-PEG-Maleimide with Molecule A

-

Dissolve Molecule A in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Avoid buffers containing primary amines like Tris.

-

Immediately before use, dissolve the NHS-PEG-Maleimide linker in a small amount of anhydrous DMSO or DMF.

-

Add a 5- to 20-fold molar excess of the dissolved linker to the Molecule A solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

-

-

Purification of Maleimide-Activated Molecule A

-

Remove the excess, unreacted NHS-PEG-Maleimide linker using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

-

-

Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B

-

Immediately add the thiol-containing Molecule B to the purified, maleimide-activated Molecule A solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[8] The maleimide group will react specifically with the sulfhydryl group to form a stable thioether bond.

-

-

Quenching and Final Purification

-

(Optional) Quench the reaction by adding a small molecule thiol like L-cysteine to consume any unreacted maleimide groups.

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.

-

Protocol 2: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a widely used technique for purifying PEGylated proteins from unreacted protein and excess PEG linker based on differences in their hydrodynamic radii.[]

Materials:

-

Crude PEGylated protein mixture

-

SEC column (e.g., Agilent AdvanceBio SEC)

-

Mobile phase (e.g., aqueous buffer with appropriate salt concentration)

-

HPLC or UPLC system with UV or other suitable detector

Procedure:

-

System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.

-

Sample Preparation: Filter the crude PEGylated protein sample through a 0.22 µm filter to remove any particulate matter.

-

Injection and Separation: Inject the prepared sample onto the equilibrated SEC column. The separation is based on size, with larger molecules (the PEGylated protein) eluting before smaller molecules (unreacted protein and free PEG).

-

Fraction Collection: Collect the fractions corresponding to the peak of the PEGylated protein.

-

Analysis of Fractions: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, mass spectrometry) to confirm the purity of the PEGylated protein.

Protocol 3: Characterization of ADCs by Mass Spectrometry

Mass spectrometry is a powerful tool for characterizing the heterogeneity of ADCs, including the determination of the drug-to-antibody ratio (DAR).[10]

Denaturing Intact Mass Analysis via RP-LC-MS:

Sample Preparation:

-

Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., 25 mM ammonium bicarbonate, pH 7.9).[10]

-

For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans.[10]

LC-MS System:

-

LC System: A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity LC System).[10]

-

Column: A reversed-phase column suitable for proteins (e.g., Agilent Poroshell 300SB-C8).[10]

-